molecular formula C18H22ClNO2 B2493537 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396858-09-5

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2493537
CAS No.: 1396858-09-5
M. Wt: 319.83
InChI Key: AFCXNPAQFBBIQL-UHFFFAOYSA-N
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Description

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl precursor. This precursor is then reacted with 4-chlorophenyl derivatives under controlled conditions to form the desired bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby influencing the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-[1-(4-fluorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
  • 8-[1-(4-bromophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
  • 8-[1-(4-methylphenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Uniqueness

What sets 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXNPAQFBBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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